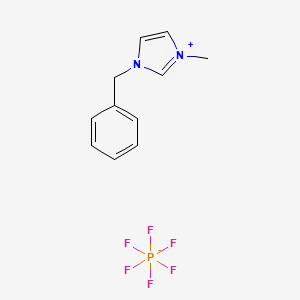

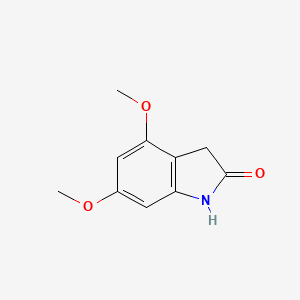

4,6-Dimethoxyindolin-2-one

Descripción general

Descripción

4,6-Dimethoxyindolin-2-one is an organic compound with the molecular formula C10H11NO3 . It is a main product of BOC Sciences .

Synthesis Analysis

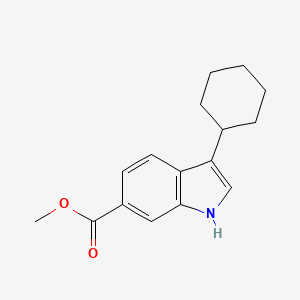

Various substituted indoles undergo electrophilic substitution with indolin-2-one or 4,6-dimethoxyindolin-2-one and phosphoryl chloride to afford 2,2′-,2,3′-,or2,7′-bi-indolyls, depending on the initial substitution pattern .Molecular Structure Analysis

The molecular weight of 4,6-Dimethoxyindolin-2-one is 193.2 g/mol . The IUPAC name is 4,6-dimethoxy-1,3-dihydro-2H-indol-2-one .Chemical Reactions Analysis

The mechanism of bisindoline and indolinone formation includes a Friedel–Crafts type electrophilic attack on the electron-rich aryl ring at the ring-closing C–C bond-forming steps .Physical And Chemical Properties Analysis

4,6-Dimethoxyindolin-2-one is a solid at room temperature .Aplicaciones Científicas De Investigación

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Also, DAPI (4′,6-diamidino-2-phenylindole) is a blue-fluorescent DNA stain that exhibits 20-fold enhancement of fluorescence upon binding to AT regions of dsDNA. It is commonly used as a nuclear counterstain in fluorescence microscopy, flow cytometry, and chromosome staining .

-

Mannich Reactions of Activated 4,6-dimethoxyindoles

- Field : Organic Chemistry

- Application : The Mannich reaction has played an important role in elaborating the chemical reactivity of indoles . In this context, it was of interest to investigate the application of the Mannich reaction to activated indoles, specifically those bearing methoxy groups at C4 and C6 .

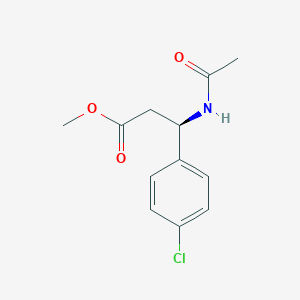

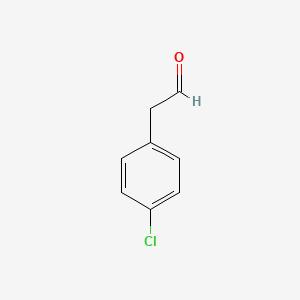

- Method : Mannich reactions of 4,6-dimethoxy-2,3-disubstituted indoles with bis(aminol)ethers catalysed by trifluoroacetic anhydride give pyrroloquinazoline derivatives through reaction at C7 and N1 . 3-(4-Chlorophenyl)-4,6-dimethoxyindoles with electron withdrawing substituents at C7 react with formaldehyde and dimethylamine to give the corresponding 2-dimethylaminomethyl derivatives .

- Results : They also react with N,N-bis(methoxymethyl)benzylamine catalysed by trichloromethylsilane to give Mannich base C2-linked diindole compounds . More strongly acidic conditions (e.g. trifluoroacetic anhydride) favour the formation of 2,2’-diindolylmethanes .

-

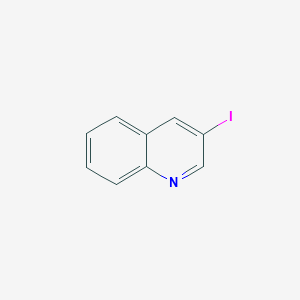

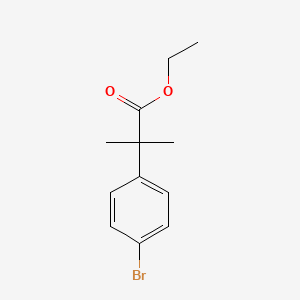

Synthesis of 4-Imidazolidinones from Diamides and Ethynyl Benziodoxolones

- Field : Organic Chemistry

- Application : The moiety of 4-imidazolidinone is an important structural motif in organic synthesis and medicinal chemistry .

- Method : The efficient synthesis of 4-imidazolidinones from a variety of diamides by double Michael addition, a novel reaction mode for hypervalent alkynyl iodine compounds, and a formal reductive elimination sequence using in situ-generated EBX from TMS-EBX or EBX-MeCN .

- Results : The highly reactive EBX enabled chemoselective intermolecular N- alkenylation of the sulfonamide moiety and intramolecular cyclization of the amide moiety under mild basic conditions . The reaction diastereoselectively gave cis-2,5-disubstituted 4-imidazolidinones from amino acid-derived diamides .

-

Synthesis of Pyrroloquinazoline Derivatives

- Field : Organic Chemistry

- Application : The synthesis of pyrroloquinazoline derivatives is an important process in organic chemistry .

- Method : Mannich reactions of 4,6-dimethoxy-2,3-disubstituted indoles with bis(aminol)ethers catalysed by trifluoroacetic anhydride give pyrroloquinazoline derivatives through reaction at C7 and N1 . 3-(4-Chlorophenyl)-4,6-dimethoxyindoles with electron withdrawing substituents at C7 react with formaldehyde and dimethylamine to give the corresponding 2-dimethylaminomethyl derivatives .

- Results : They also react with N,N-bis(methoxymethyl)benzylamine catalysed by trichloromethylsilane to give Mannich base C2-linked diindole compounds . More strongly acidic conditions (e.g. trifluoroacetic anhydride) favour the formation of 2,2’-diindolylmethanes .

-

Synthesis of 4-Imidazolidinones

- Field : Organic Chemistry

- Application : The moiety of 4-imidazolidinone is an important structural motif in organic synthesis and medicinal chemistry .

- Method : The efficient synthesis of 4-imidazolidinones from a variety of diamides by double Michael addition, a novel reaction mode for hypervalent alkynyl iodine compounds, and a formal reductive elimination sequence using in situ-generated EBX from TMS-EBX or EBX-MeCN .

- Results : The highly reactive EBX enabled chemoselective intermolecular N- alkenylation of the sulfonamide moiety and intramolecular cyclization of the amide moiety under mild basic conditions . The reaction diastereoselectively gave cis-2,5-disubstituted 4-imidazolidinones from amino acid-derived diamides .

Safety And Hazards

Propiedades

IUPAC Name |

4,6-dimethoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-6-3-8-7(5-10(12)11-8)9(4-6)14-2/h3-4H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUOAHBKKSGOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)N2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473098 | |

| Record name | 4,6-Dimethoxy-2-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxyindolin-2-one | |

CAS RN |

23659-88-3 | |

| Record name | 1,3-Dihydro-4,6-dimethoxy-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23659-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxy-2-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)

![Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-](/img/structure/B1589731.png)

![N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B1589735.png)